
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is an organic compound that belongs to the class of tertiary alcohols This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, along with a phenyl group and a heptadiynone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of a phenylacetylene derivative with a suitable alkyne under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling of the alkyne and phenylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Heptadiyn-3-one: Lacks the hydroxy and phenyl groups, resulting in different chemical properties.
6-Hydroxy-6-methylheptan-3-one: Similar structure but without the phenyl group.
Phenylacetylene: Contains the phenyl group but lacks the heptadiynone structure.
Uniqueness
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is unique due to its combination of a hydroxy group, a phenyl group, and a heptadiynone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58159-03-8 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
6-hydroxy-6-methyl-1-phenylhepta-1,4-diyn-3-one |
InChI |
InChI=1S/C14H12O2/c1-14(2,16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-7,16H,1-2H3 |
InChI-Schlüssel |
UOVDRRXUMCCPRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC(=O)C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


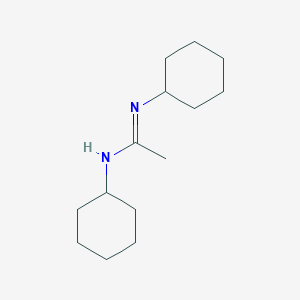
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)


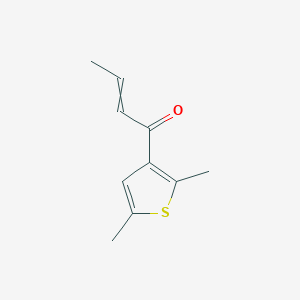
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)

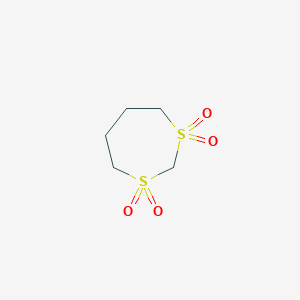
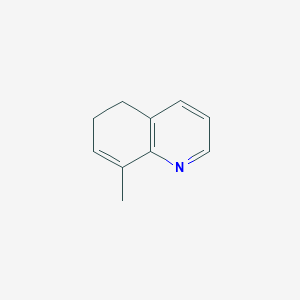
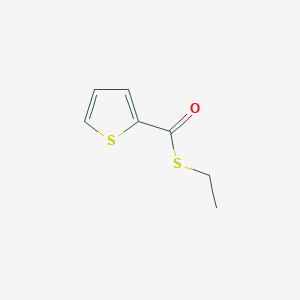
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
